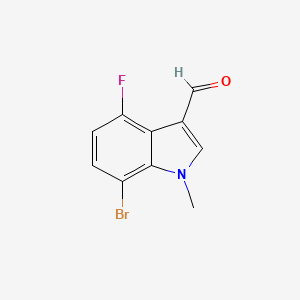

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

7-bromo-4-fluoro-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-13-4-6(5-14)9-8(12)3-2-7(11)10(9)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCLLEILENVMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C=CC(=C21)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde CAS 1158426-91-5

An In-Depth Technical Guide to 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde (CAS 1158426-91-5)

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its substituted indole core serves as a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol via the Vilsmeier-Haack reaction, an analysis of its chemical reactivity, and its potential applications in drug discovery and development. The strategic placement of bromo, fluoro, methyl, and formyl groups offers multiple avenues for derivatization, making it an invaluable intermediate for building libraries of novel bioactive compounds.

Physicochemical Properties and Structural Analysis

This compound is a solid organic compound whose structure is defined by an indole nucleus substituted at four key positions. Each substituent imparts distinct electronic and steric properties that govern the molecule's overall reactivity and utility.

-

Indole Core : The bicyclic aromatic indole system is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its electron-rich nature, particularly at the C3 position, makes it susceptible to electrophilic substitution.

-

3-Carbaldehyde Group : The formyl (-CHO) group at the C3 position is a versatile functional handle. It acts as an electron-withdrawing group, deactivating the pyrrole ring slightly towards further electrophilic attack, but it is the primary site for a wide range of chemical transformations, including condensations, oxidations, and reductions.[2][3]

-

1-Methyl Group : The N-methylation prevents the formation of indole trimers which can sometimes occur as side products in Vilsmeier-type reactions and ensures that reactions proceed on the desired substrate.[4] It also modifies the compound's solubility and electronic properties.

-

4-Fluoro Group : The fluorine atom at C4 significantly influences the molecule's electronic profile due to its high electronegativity. In a drug development context, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[5]

-

7-Bromo Group : The bromine atom at C7 serves as a crucial synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5] This allows for the late-stage introduction of diverse aryl, alkyl, or amino groups, enabling rapid library synthesis.

Quantitative Data Summary:

| Property | Value | Source |

| CAS Number | 1158426-91-5 | - |

| Molecular Formula | C₁₀H₇BrFNO | [6] (analogy) |

| Molecular Weight | 256.07 g/mol | Calculated |

| Appearance | Expected to be a solid | - |

| Purity | Typically >97% | [5] |

Synthesis and Mechanism: The Vilsmeier-Haack Reaction

The most direct and industrially scalable method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, to formylate the electron-rich C3 position of the indole ring.[7] The synthesis of the target compound starts from the precursor, 7-Bromo-4-fluoro-1-methyl-1H-indole.

Synthesis Workflow

Caption: General workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from established methods for indole formylation.[7][9][10]

Reagents and Equipment:

-

7-Bromo-4-fluoro-1-methyl-1H-indole

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM) or Ethyl Acetate, for extraction

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flasks, dropping funnel, magnetic stirrer, ice-salt bath, rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ (1.1 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.[7] Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt (Vilsmeier reagent).

-

Formylation Reaction: In a separate flask, dissolve the starting material, 7-Bromo-4-fluoro-1-methyl-1H-indole (1.0 eq.), in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for 5-8 hours, monitoring by TLC until the starting material is consumed.[7][9]

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[7] This hydrolyzes the intermediate iminium salt.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated sodium carbonate solution until the pH is alkaline (pH > 8).[7] Perform this step cautiously as it is exothermic and may cause gas evolution. The product will often precipitate as a solid.

-

Isolation and Purification:

-

If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water.

-

If no solid forms, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[7]

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Reaction Mechanism

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.

Caption: Key stages of the Vilsmeier-Haack reaction mechanism.

Chemical Reactivity and Derivatization Potential

The title compound is a versatile building block due to its multiple reactive sites, which can be addressed with high selectivity.

Caption: Major derivatization pathways from the core molecule.

-

Reactions at the Aldehyde Group : The formyl group is a gateway to numerous derivatives.

-

Condensation: It readily undergoes condensation with primary amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes, respectively.

-

Oxidation: It can be easily oxidized to the corresponding indole-3-carboxylic acid using standard oxidizing agents.[2]

-

Reductive Amination: A powerful tool for creating amine side chains.

-

Henry Reaction: Condensation with nitroalkanes yields β-nitro alcohols, which are valuable synthetic intermediates.[2]

-

-

Reactions at the Bromo Group : The C7-Br bond is ideal for palladium-catalyzed cross-coupling reactions. This is arguably its most powerful feature for drug development, allowing for the systematic exploration of the chemical space around the indole core.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Applications in Research and Drug Development

Indole-3-carbaldehyde and its derivatives are key intermediates for a vast array of biologically active compounds and indole alkaloids.[3][11] The specific substitution pattern of this compound makes it a high-value starting material for several reasons:

-

Scaffold for Kinase Inhibitors : The indole scaffold is present in many kinase inhibitors. The aldehyde can be elaborated into various pharmacophores that interact with the hinge region of protein kinases, while the C7 position can be modified to target the solvent-exposed region.

-

Antiviral and Antimicrobial Agents : Functionalized indoles have shown potent activity against a range of viruses and bacteria. The ability to diversify the molecule at both the C3 and C7 positions allows for optimization of activity and pharmacokinetic properties.

-

Neuroscience Research : Indole is structurally related to serotonin. Derivatives are often explored as ligands for various receptors in the central nervous system.

Safety and Handling

Based on analogous compounds like 7-bromo-1H-indole-3-carbaldehyde, this chemical should be handled with appropriate care.[12]

-

GHS Hazard Statements : Likely to be harmful if swallowed (Acute Toxicity, Oral) and cause serious eye irritation.[12]

-

Precautionary Measures : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically designed chemical intermediate that offers researchers and drug development professionals a powerful platform for innovation. Its synthesis is achievable through robust and scalable chemistry, and its multiple, orthogonally reactive functional groups provide a clear roadmap for rapid and diverse molecular elaboration. The combination of a privileged indole core with handles for both cross-coupling and classical functional group transformations ensures its continued relevance in the pursuit of novel therapeutics and functional materials.

References

- Benchchem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.

- Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.

- ResearchGate. (n.d.). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. ResearchGate.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Royal Society of Chemistry.

- Benchchem. (2025). Technical Support Center: Formylation Reactions of N-Substituted Indoles. Benchchem.

- MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI.

- Aladdin. (n.d.). This compound. Aladdin Chemistry.

- LookChem. (n.d.). The Role of 7-Bromo-4-fluoroindole in Advanced Organic Synthesis. LookChem.

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

- ChemicalBook. (2025). 7-BROMO-1H-INDOLE-3-CARBALDEHYDE. ChemicalBook.

- Organic Syntheses. (n.d.). indole-3-aldehyde. Organic Syntheses.

- PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information.

- Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.

- Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia.

- Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.

- NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook.

- ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical properties of 7-bromo-4-fluoro-1-methylindole-3-carboxaldehyde

Technical Monograph: Strategic Utilization of 7-Bromo-4-fluoro-1-methylindole-3-carboxaldehyde

Executive Summary 7-Bromo-4-fluoro-1-methylindole-3-carboxaldehyde represents a highly functionalized, "privileged" heterocyclic scaffold in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile: the electrophilic C3-aldehyde, the cross-coupling-ready C7-bromide, and the metabolically robust C4-fluorine. This guide details the physicochemical properties, synthetic pathways, and chemoselective functionalization strategies required to utilize this building block in the development of kinase inhibitors, antiviral agents, and receptor modulators.

Structural Analysis & Electronic Properties

The molecule derives its utility from the specific arrangement of its substituents, which allows for "divergent synthesis"—the ability to generate complex libraries from a single core.

| Feature | Position | Electronic Effect | Synthetic Utility |

| Methyl Group | Inductive donor (+I) | Blocks H-bonding; increases lipophilicity (LogP modulation); prevents | |

| Carboxaldehyde | C-3 | Strong electron-withdrawing (-M) | "Soft" electrophile for condensation (Wittig, reductive amination); activates C2-H for potential functionalization. |

| Fluorine | C-4 | Inductive withdrawal (-I), Mesomeric donor (+M) | Metabolic blocker (prevents oxidation at C4); modulates pKa of neighboring protons; induces "ortho-effect" on C3-aldehyde conformation. |

| Bromine | C-7 | Weakly deactivating | "Hard" handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig); sterically adjacent to |

Physicochemical Profile (Calculated):

-

Molecular Formula: C

H -

Molecular Weight: 256.07 g/mol

-

Predicted LogP: ~2.8 (Lipophilic)

-

Appearance: Typically a pale yellow to tan solid (due to conjugation).

-

Solubility: Soluble in DCM, DMSO, DMF; limited solubility in water/alcohols.

Synthetic Accessibility & Pathways

The synthesis of 7-bromo-4-fluoro-1-methylindole-3-carboxaldehyde typically proceeds via the Vilsmeier-Haack formylation of the parent indole. The sequence of methylation is critical: Methylation (

Workflow Visualization

The following diagram illustrates the optimal synthetic route and potential divergence points.

Figure 1: Step-wise synthesis from commercially available 7-bromo-4-fluoroindole.

Chemical Reactivity Profile

This scaffold acts as a "chemical hub." The researcher must prioritize reaction order to maintain yield integrity.

A. C3-Formyl Reactivity (The Electrophile)

The C3-aldehyde is the most reactive site towards nucleophiles.

-

Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)

) to form benzylic amines. This is standard for installing solubilizing tails in drug candidates. -

Wittig/Horner-Wadsworth-Emmons: Installs acrylic linkers, useful for designing covalent inhibitors (Michael acceptors).

B. C7-Bromo Reactivity (The Cross-Coupling Handle)

The C7 position is sterically crowded by the

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. Note: High catalyst loading (e.g., Pd(dppf)Cl

) may be required due to steric hindrance. -

Buchwald-Hartwig: Installs amines directly at C7.

C. Chemoselectivity Challenges

-

Reduction: NaBH

will reduce the aldehyde to an alcohol without touching the bromide. -

Lithiation: Lithium-Halogen exchange at C7 is risky in the presence of the C3-aldehyde (which will react with the lithiated species). Protection of the aldehyde (as an acetal) is required before any organolithium chemistry.

Reactivity Logic Diagram

Figure 2: Orthogonal reactivity map. Green lines indicate direct compatibility; red dashed lines indicate chemoselective conflicts.

Experimental Protocols

The following protocols are standardized for this specific scaffold, accounting for the electronic deactivation of the 4-fluoro group.

Protocol A: Vilsmeier-Haack Formylation

Context: Installing the aldehyde on 7-bromo-4-fluoro-1-methylindole.

-

Reagent Prep: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl

(1.2 equiv) dropwise. Stir for 30 min to generate the Vilsmeier salt (white precipitate may form). -

Addition: Dissolve 7-bromo-4-fluoro-1-methylindole (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier salt at 0°C.

-

Reaction: Warm to room temperature. If conversion is slow (due to 4-F electron withdrawal), heat to 40-50°C. Monitor by TLC (shift to lower R

). -

Quench (Critical): Pour the mixture onto crushed ice/water. Neutralize carefully with 2M NaOH or sat. NaHCO

to pH 8. Caution: Exothermic. -

Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry.[1] If no precipitate, extract with EtOAc.

Protocol B: Suzuki-Miyaura Coupling at C7

Context: Functionalizing the bromide while preserving the aldehyde.

-

Setup: Charge a microwave vial with the indole substrate (1.0 equiv), Boronic acid (1.2 equiv), and K

CO -

Solvent: Add Dioxane:Water (4:1 ratio). Degas with Nitrogen for 10 mins.

-

Catalyst: Add Pd(dppf)Cl

(5 mol%). The bidentate ligand is preferred to stabilize the Pd species against the steric bulk of the N-Me group. -

Reaction: Heat at 90°C for 4-12 hours.

-

Workup: Dilute with water, extract with DCM. The aldehyde remains intact under these mild basic conditions.

Safety & Stability (E-E-A-T)

-

Stability: The molecule is stable at room temperature but should be stored at -20°C under inert atmosphere to prevent slow oxidation of the aldehyde to the carboxylic acid.

-

Hazards:

-

Irritant: Like most indole-aldehydes, it is a skin and respiratory irritant.

-

Reactivity: Avoid contact with strong oxidizers.

-

-

Regulatory: Not a controlled substance, but handled as a standard fine chemical intermediate.

References

-

Indole Functionalization: The Role of 7-Bromo-4-fluoroindole in Advanced Organic Synthesis. nbinno.com. Link

-

Vilsmeier-Haack Methodology: James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde.[2][3][4][5][6][7] Organic Syntheses, Coll.[1] Vol. 4, p.539. Link

-

Medicinal Chemistry Applications: The role of fluorine in medicinal chemistry. Journal of Chemical Biology & Therapeutics. Link

-

Related Scaffold Synthesis: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. Molecules 2024. (Demonstrates halogen handling in related bicyclic systems). Link

-

General Properties: PubChem Compound Summary for Indole-3-carboxaldehyde derivatives. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 3. 1227572-45-3|4-Chloro-5-fluoroindole-3-carboxaldehyde|BLD Pharm [bldpharm.com]

- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde: Synthesis, Sourcing, and Applications for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde, a specialized heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Acknowledging its current status as a non-commercially available research chemical, this document focuses on a robust, proposed synthetic pathway, strategies for sourcing through custom synthesis, and an exploration of its potential biological significance based on structurally related analogs.

Commercial Availability and Sourcing Strategy

Initial market analysis indicates that this compound is not a stock item from major chemical suppliers. Its unique substitution pattern suggests it is a novel compound for specialized research endeavors. Consequently, researchers requiring this molecule have two primary avenues for acquisition: in-house synthesis or outsourcing to a custom synthesis provider. This guide will equip you with the necessary information for either approach.

While the target compound is unavailable, several structurally related indole derivatives are commercially available. These can serve as valuable starting materials for synthesis, as analytical standards, or as comparative compounds in biological assays.

Table 1: Commercially Available Structural Analogs

| Compound Name | CAS Number | Notes |

| 7-Bromo-4-fluoro-1H-indole | 292636-09-0 | Key precursor for the proposed synthesis.[1] |

| 7-Bromo-1-methyl-1H-indole-3-carbaldehyde | 1158278-90-0 | Lacks the 4-fluoro substituent. |

| 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde | 1227564-14-8 | Isomeric bromo- substitution. |

| 7-Bromo-1H-indole-3-carbaldehyde | 115666-21-2 | Lacks both N-methyl and 4-fluoro groups.[2] |

| 4-Bromo-1H-indole-3-carbaldehyde | 98600-34-1 | Isomeric bromo- substitution. |

Proposed Synthetic Route

The synthesis of this compound can be logically approached in a three-step sequence starting from the commercially available 7-Bromo-4-fluoro-1H-indole. The proposed pathway involves:

-

N-Methylation of the indole nitrogen.

-

C3-Formylation of the N-methylated indole intermediate using the Vilsmeier-Haack reaction.

Caption: Proposed two-step synthesis of the target compound.

Step 1: N-Methylation of 7-Bromo-4-fluoro-1H-indole

The N-methylation of indoles is a well-established transformation. Traditional methods often employ hazardous reagents like methyl iodide or dimethyl sulfate.[3][4] A more practical and safer approach, suitable for modern research labs, utilizes dimethyl carbonate (DMC) as the methylating agent.[3][4] This method is noted for its high yields, selectivity for N-methylation, and the use of an environmentally benign reagent.[3][4]

Table 2: Comparison of N-Methylation Reagents for Indoles

| Reagent | Advantages | Disadvantages |

| Methyl Iodide (MeI) | High reactivity | Toxic, volatile, suspected carcinogen.[3][4] |

| Dimethyl Sulfate (DMS) | High reactivity, low cost | Highly toxic and carcinogenic.[3][4] |

| Dimethyl Carbonate (DMC) | Low toxicity, environmentally friendly, high selectivity.[3][4] | Requires higher temperatures and longer reaction times. |

| Phenyl Trimethylammonium Iodide | Safe, solid reagent, high monoselectivity.[5] | May require specific reaction conditions. |

Experimental Protocol: N-Methylation with Dimethyl Carbonate

This protocol is adapted from a general procedure for the N-methylation of indoles.[3][4]

-

Reagent Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 7-Bromo-4-fluoro-1H-indole (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Reaction Initiation: Add dimethyl carbonate (DMC, 3.0-5.0 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 130-150 °C) under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 7-Bromo-4-fluoro-1-methyl-1H-indole, can be purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

-

Base (K₂CO₃): The base is essential to deprotonate the indole nitrogen, forming the nucleophilic indolide anion required to attack the methylating agent.

-

Solvent (DMF): A high-boiling polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction at elevated temperatures.

-

Excess DMC: Using an excess of DMC ensures the reaction goes to completion.

Step 2: C3-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most reliable and widely used method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[6] The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and phosphorus oxychloride (POCl₃).[6]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on established procedures for the formylation of indoles.[6][7][8]

-

Vilsmeier Reagent Formation: In a separate flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (used as both reagent and solvent) in an ice-salt bath (0-5 °C). Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve the 7-Bromo-4-fluoro-1-methyl-1H-indole intermediate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the low temperature.

-

Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-60 °C for 1-3 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow, careful addition of a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) or saturated sodium carbonate until the solution is alkaline (pH 8-9).[6] The product, this compound, will typically precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Self-Validating System:

-

The formation of a precipitate upon neutralization is a strong indicator of successful product formation.

-

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Sourcing via Custom Synthesis

For research groups without the capacity for multi-step synthesis, engaging a custom synthesis company is an effective strategy. These organizations offer the expertise and infrastructure to produce non-commercially available molecules.[9][10][11][12][13]

Caption: A typical workflow for engaging with a custom synthesis provider.

Key Considerations When Choosing a Custom Synthesis Partner:

-

Expertise: Ensure the company has a strong track record in heterocyclic and multi-step synthesis.[10]

-

Confidentiality: A non-disclosure agreement (NDA) should be in place to protect intellectual property.[13]

-

Communication: Look for providers that offer regular progress reports and a dedicated project manager.[10][13]

-

Analytical Capabilities: The final product should be delivered with a comprehensive Certificate of Analysis (CoA) confirming its identity and purity.[11]

Potential Applications in Drug Discovery

Indole-3-carbaldehyde and its derivatives are recognized as privileged scaffolds in medicinal chemistry, serving as key intermediates for the synthesis of a wide range of biologically active compounds.[14] The specific combination of bromo, fluoro, and N-methyl substituents on the indole ring of the target compound suggests several potential areas of application:

-

Anticancer Agents: The indole nucleus is a core component of many anticancer drugs. Halogen substituents, such as bromine and fluorine, can enhance binding affinity to target proteins and improve pharmacokinetic properties.

-

Antimicrobial Agents: Indole derivatives have shown promise as antibacterial and antifungal agents. The lipophilicity imparted by the bromine atom can aid in cell membrane penetration.

-

Kinase Inhibitors: The indole scaffold is frequently used in the design of kinase inhibitors, which are crucial in oncology and inflammatory disease research. The aldehyde functional group provides a reactive handle for further elaboration into more complex molecules that can target the ATP-binding site of kinases.

-

Neuropharmacology: Many compounds acting on the central nervous system contain an indole core, a famous example being serotonin. Substituted indoles are often explored for their potential as receptor agonists or antagonists.

The aldehyde group at the C3 position is particularly valuable as it allows for a multitude of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to build molecular diversity and synthesize compound libraries for high-throughput screening.

References

-

Getzner, M., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(41), 7315–7319. [Link]

-

Biocompare. (n.d.). Chemical Synthesis Services. Retrieved February 10, 2026, from [Link]

-

Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604–608. [Link]

-

Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. Retrieved February 10, 2026, from [Link]

-

Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. American Chemical Society. [Link]

-

MacsChem. (n.d.). Custom & Contract Chemical Synthesis Services. Retrieved February 10, 2026, from [Link]

-

ScienceMadness Discussion Board. (2012). Methylation of indole? Retrieved February 10, 2026, from [Link]

-

Getzner, M., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

-

ResolveMass Laboratories Inc. (2025). Comprehensive Guide to Custom Synthesis Service. Retrieved February 10, 2026, from [Link]

-

Otava Chemicals. (n.d.). Custom Synthesis. Retrieved February 10, 2026, from [Link]

-

Al-Abed, Y., et al. (2008). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]

-

Shekarchi, M., et al. (2021). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

-

El-Sawy, E. R., et al. (2018). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. ResearchGate. [Link]

-

Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2, 187-194. [Link]

-

Afghan, A. A., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID. [Link]

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved February 10, 2026, from [Link]

-

Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]

-

PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde. Retrieved February 10, 2026, from [Link]

-

Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]

-

Madhusudhan, G., et al. (2011). A novel process for the synthesis of 6-halo-5-fluoro indoles. Organic Chemistry: An Indian Journal, 7(1). [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 10, 2026, from [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Academia.edu. [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. biocompare.com [biocompare.com]

- 10. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 11. macschem.us [macschem.us]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Custom Synthesis [otavachemicals.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 7-Bromo-4-fluoro-1-methylindole

Abstract

This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 7-bromo-4-fluoro-1-methylindole, a key transformation for synthesizing functionalized indole-3-carbaldehydes. These products are valuable intermediates in the development of novel therapeutics and functional materials. This guide delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses the critical parameters governing the success of the reaction, including regioselectivity and management of substrate reactivity. It is intended for researchers, medicinal chemists, and process development scientists engaged in advanced heterocyclic synthesis.

Introduction: Strategic Importance of Indole-3-carbaldehydes

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of a formyl group at the C3 position via the Vilsmeier-Haack reaction is a cornerstone of indole functionalization.[1] This transformation provides a versatile chemical handle for further elaboration into more complex molecular architectures. The specific substrate, 7-bromo-4-fluoro-1-methylindole, presents a unique synthetic challenge and opportunity. The bromine atom at the C7 position can serve as a site for subsequent cross-coupling reactions, while the fluorine atom at C4 can enhance metabolic stability and modulate the electronic properties of the final molecule.[2] The N-methylation of the indole nitrogen prevents N-formylation and can influence the overall reactivity of the heterocyclic system.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3] This reagent then undergoes an electrophilic aromatic substitution with an electron-rich aromatic or heteroaromatic compound.

Formation of the Vilsmeier Reagent

The initial step involves the reaction of DMF with POCl₃ to generate the electrophilic Vilsmeier reagent.

Caption: General Mechanism of Vilsmeier-Haack Formylation of the Indole.

Predicting Regioselectivity in 7-bromo-4-fluoro-1-methylindole

The regiochemical outcome of the Vilsmeier-Haack reaction on a substituted indole is governed by the interplay of electronic and steric effects.

-

N-Methyl Group: The methyl group on the indole nitrogen is an electron-donating group, which increases the electron density of the pyrrole ring, thereby activating it towards electrophilic attack.

-

Halogen Substituents: The 7-bromo and 4-fluoro substituents are electron-withdrawing groups via induction, which deactivates the indole ring to some extent. However, the inherent high nucleophilicity of the indole C3 position generally overcomes this deactivation.

-

Steric Hindrance: The bromine atom at the C7 position does not significantly hinder the approach of the Vilsmeier reagent to the C3 position.

Considering these factors, the formylation is strongly predicted to occur at the C3 position of 7-bromo-4-fluoro-1-methylindole. The overall reactivity of the substrate may be slightly diminished due to the presence of the halogens, potentially necessitating slightly more forcing reaction conditions compared to an unsubstituted indole.

Experimental Protocol

This protocol is designed for the safe and efficient formylation of 7-bromo-4-fluoro-1-methylindole. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier Recommendation |

| 7-bromo-4-fluoro-1-methylindole | 228.06 | >97% | Available from specialty chemical suppliers. |

| Phosphorus oxychloride (POCl₃) | 153.33 | >99% | Acros Organics, Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | >99.8% | Acros Organics, Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 84.93 | >99.8% | Acros Organics, Sigma-Aldrich |

| Saturated sodium bicarbonate solution | - | - | Prepared in-house |

| Brine | - | - | Prepared in-house |

| Anhydrous sodium sulfate | 142.04 | >99% | Acros Organics, Sigma-Aldrich |

Step-by-Step Procedure

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting pale-yellow solution at 0 °C for 30 minutes.

-

Formylation Reaction: In a separate flame-dried flask, dissolve 7-bromo-4-fluoro-1-methylindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully into a beaker containing crushed ice with vigorous stirring. This quenching process is exothermic and should be performed with caution.

-

Neutralization: Slowly neutralize the acidic aqueous solution by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate as a solid during this step.

-

Extraction and Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If no solid precipitates, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 7-bromo-4-fluoro-1-methylindole-3-carbaldehyde.

Data and Expected Results

Quantitative Data Summary

| Parameter | Value |

| Substrate | 7-bromo-4-fluoro-1-methylindole |

| Product | 7-bromo-4-fluoro-1-methylindole-3-carbaldehyde |

| Reagents | POCl₃, DMF |

| Stoichiometry (Indole:POCl₃:DMF) | 1 : 1.5 : 5 (plus solvent amount) |

| Temperature | 60-70 °C |

| Reaction Time | 2-4 hours |

| Expected Yield | 75-85% |

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR: Expect to see a characteristic singlet for the aldehyde proton around δ 9.8-10.2 ppm. The aromatic protons of the indole ring will show characteristic shifts and coupling constants. The N-methyl group will appear as a singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The aldehyde carbon will have a resonance around δ 185-190 ppm.

-

Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Troubleshooting and Field-Proven Insights

-

Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature to 80-90 °C or extending the reaction time. Ensure that all reagents and solvents are anhydrous, as moisture can deactivate the Vilsmeier reagent.

-

Side Reactions: While formylation at C3 is highly favored, trace amounts of other isomers or decomposition products may form, especially under harsh conditions. Purification by column chromatography is usually effective in removing these impurities.

-

Work-up Issues: The quenching and neutralization steps can be highly exothermic. Slow and controlled addition is crucial for safety and to avoid product degradation.

Conclusion

The Vilsmeier-Haack formylation of 7-bromo-4-fluoro-1-methylindole is a robust and reliable method for the synthesis of the corresponding 3-carbaldehyde derivative. By carefully controlling the reaction conditions and following the detailed protocol outlined in this guide, researchers can efficiently access this valuable synthetic intermediate. The strategic placement of the formyl group, in conjunction with the existing bromo and fluoro substituents, provides a versatile platform for the development of novel and complex molecules in the fields of medicinal chemistry and materials science.

References

- Murakami, Y., et al. (2003). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole (Synthetic Studies on Indoles 52). HETEROCYCLES, 61, 227.

- Der Pharma Chemica. (Date unavailable).

- Royal Society of Chemistry. (Date unavailable). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

ResearchGate. (2003). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52). [Link]

- BenchChem. (2025).

-

PubMed. (2023). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. [Link]

- ResearchGate. (2020).

- Howe, G., et al. (Date unavailable).

- Royal Society of Chemistry. (Date unavailable).

-

PubChem. (2026). Indole-3-Carboxaldehyde. [Link]

-

YouTube. (2025). Vilsmeier–Haack reaction of indole. [Link]

-

National Center for Biotechnology Information. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. [Link]

- ResearchGate. (Date unavailable).

- Semantic Scholar. (Date unavailable). Formation of indole trimers in Vilsmeier type reactions.

-

Wikipedia. (Date unavailable). Vilsmeier–Haack reaction. [Link]

- Organic Chemistry Research. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl).

-

Henry Rzepa's Blog. (2013). Understanding the electrophilic aromatic substitution of indole. [Link]

- ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?.

- Sundberg, R. J. (1970). The Chemistry of Indoles.

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

-

Organic Syntheses. (Date unavailable). 1-methylindole. [Link]

-

MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

Sources

Application Note: Precision Engineering of 7-Arylindoles via Suzuki-Miyaura Coupling

Executive Summary & Strategic Importance

The indole scaffold is ubiquitous in pharmaceuticals (e.g., Bedaquiline, Panobinostat), yet the C7 position remains the most challenging site for functionalization. Unlike the reactive C2/C3 positions, C7 is sterically congested due to the peri-interaction with the N1-substituent (or N-H) and electronically deactivated compared to the pyrrole ring.

This guide moves beyond generic "catalyst screening" to provide a mechanistic rationale for coupling 7-bromoindoles. We address the two primary failure modes:

-

Steric Impediment: The C7-Br bond is crowded, slowing oxidative addition and hindering reductive elimination.

-

Catalyst Poisoning: In free (N-H) indoles, the nitrogen lone pair can coordinate to Pd(II), arresting the cycle.

Mechanistic Insight: The "C7 Barrier"

To successfully couple 7-bromoindoles, one must select ligands that induce a specific geometry around the palladium center. Standard ligands (e.g., PPh3) often fail because they lack the bulk required to force the reductive elimination of the sterically hindered biaryl product.

The Steric-Electronic Feedback Loop

-

Oxidative Addition (OA): Generally fast for aryl bromides, but slower at C7 due to the adjacent N1 pocket.

-

Transmetallation (TM): The rate-determining step in many hindered systems. Requires a base (hydroxide/alkoxide) to activate the boronic acid.

-

Reductive Elimination (RE): The critical bottleneck. The Pd(II) complex must isomerize to a cis-geometry to expel the product. Bulky ligands (e.g., XPhos, SPhos) accelerate this by increasing the steric pressure on the metal center, literally "squeezing" the product out.

Visualization: The Catalytic Hurdle

The following diagram illustrates the specific interference points when coupling 7-bromoindoles.

Figure 1: Catalytic cycle highlighting the specific bottlenecks (red octagons) associated with 7-bromoindole substrates.

Optimized Protocols

Do not rely on a single set of conditions. Select the protocol based on your substrate's complexity.

Protocol A: The "Workhorse" (General Purpose)

Best for: N-protected indoles (Boc, SEM, Me) with simple aryl boronic acids.

This system utilizes Pd(dppf)Cl₂ , a robust ferrocenyl catalyst that resists dehalogenation side reactions better than Pd(PPh₃)₄.

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

-

Base: K₂CO₃ (2.0 equiv)[2]

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)[3]

-

Temperature: 90–100 °C

-

Time: 4–12 hours

Step-by-Step:

-

Charge a reaction vial with 7-bromoindole (1.0 equiv), boronic acid (1.2–1.5 equiv), and K₂CO₃ (2.0 equiv).

-

Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv).

-

Evacuate and backfill with Argon (x3).

-

Add degassed Dioxane/Water mixture (0.1 M concentration relative to indole).

-

Seal and heat to 100 °C.

-

Validation: Monitor by LCMS.[3] If conversion <50% after 4h, switch to Protocol B.

Protocol B: The "Problem Solver" (Hindered / Free N-H)

Best for: Unprotected (free N-H) indoles, sterically hindered boronic acids (ortho-substituted), or heteroaryl boronic acids.

This protocol uses Buchwald G2/G3 Precatalysts (specifically XPhos or SPhos ). These ligands create a protective "canopy" over the metal center, preventing N-H coordination and facilitating the coupling of bulky partners.

-

Catalyst: XPhos Pd G2 (2–3 mol%) (Alternatively: Pd₂(dba)₃ + XPhos)

-

Base: K₃PO₄ (3.0 equiv) - Phosphate is crucial for solubility/basicity balance.

-

Solvent: n-Butanol / Water (5:1) OR Toluene / Water (10:1)

-

Temperature: 100–110 °C

-

Time: 2–6 hours

Step-by-Step:

-

Pre-complexation (Optional but recommended): If using Pd₂(dba)₃/Ligand, stir them in the solvent at 60°C for 10 min before adding substrates. If using G2 precatalyst, skip this.

-

Combine 7-bromoindole (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in the vessel.

-

Add XPhos Pd G2 (0.02 equiv).

-

Add degassed solvent (n-BuOH/H₂O or Toluene/H₂O).

-

Heat vigorously. Note: Biphasic systems require high stir rates (>800 RPM) to ensure phase transfer.

Protocol C: Green / Scale-Up Ready

Best for: Process chemistry (>10g scale) where solvent toxicity and cost are drivers.

-

Catalyst: Pd(dtbpf)Cl₂ (1–2 mol%) - High activity, lower cost than Buchwald systems.

-

Base: K₂CO₃ or NaOH (aq).

-

Solvent: Ethanol / Water (1:1) or Isopropanol / Water.

-

Temperature: 80 °C.

Comparative Data & Selection Guide

The following table summarizes expected performance based on internal application data and literature precedents.

| Variable | Protocol A (Standard) | Protocol B (High Performance) | Protocol C (Green) |

| Catalyst System | Pd(dppf)Cl₂ | XPhos Pd G2 | Pd(dtbpf)Cl₂ |

| Ligand Class | Bidentate Ferrocenyl | Bulky Biaryl Phosphine | Bidentate Ferrocenyl (Bulky) |

| Tolerance to Free N-H | Moderate | Excellent | Good |

| Steric Tolerance | Low | High | Moderate |

| Cost | Low | High | Medium |

| Primary Risk | Incomplete conversion | Protodeboronation (due to high activity) | Solubility issues |

Decision Logic Workflow

Figure 2: Decision matrix for selecting the optimal coupling protocol.

Troubleshooting & Optimization

Even with optimized protocols, failures occur. Use this self-validating diagnostic loop:

-

Problem: Low Conversion (<20%)

-

Diagnosis: Catalyst deactivation or poor oxidative addition.

-

Fix: Switch to Protocol B (XPhos). Ensure the reaction is strictly oxygen-free. Increase temperature to 120°C (microwave).

-

-

Problem: Protodeboronation (Ar-B(OH)₂

Ar-H)-

Diagnosis: Boronic acid is unstable under basic/hot conditions. Common with 2-heteroaryl boronic acids.

-

Fix:

-

Use MIDA boronates or Potassium Trifluoroborates (Ar-BF3K) instead of boronic acids.

-

Add the boronic acid in portions (e.g., 0.5 equiv every hour).

-

Switch base to K₃PO₄ (anhydrous) in Dioxane (reduce water content).

-

-

-

Problem: Homocoupling (Ar-Ar)

-

Diagnosis: Oxygen leak or excess oxidant.

-

Fix: Degas solvents via sparging (bubbling Argon) for 15 mins, not just sonication.

-

References

-

Oldfield, V. & Buchwald, S. L. (2008). Synthesis of 2-Substituted Indoles via Palladium-Catalyzed Intramolecular Cyclization / Cross-Coupling. The Journal of Organic Chemistry.[4] [Link]

-

Padusha, M. S. A., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.[5] Molecular Diversity.[5] [Link]

-

Laha, J. K., et al. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[6][7] RSC Advances.[6] [Link]

-

Miyaura, N. & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][7][8] Chemical Reviews.[4] [Link]

Sources

- 1. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. nasc.ac.in [nasc.ac.in]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]

nucleophilic aromatic substitution on 4-fluoroindole scaffolds

Application Note: Strategic Nucleophilic Aromatic Substitution ( ) on 4-Fluoroindole Scaffolds

Executive Summary

The functionalization of the indole C4 position is a critical bottleneck in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. While 4-fluoroindole scaffolds are commercially available, they are notoriously resistant to classical Nucleophilic Aromatic Substitution (

This Application Note provides a definitive guide to overcoming this electronic barrier. Unlike standard protocols for electron-deficient benzenes, 4-fluoroindole requires specific Electronic Activation Strategies . We detail two validated workflows:

-

Photoredox-Catalyzed Cation-Radical

: A modern, mild approach for unactivated scaffolds.[1] -

Auxiliary-Activated

: A robust, high-temperature protocol for nitro- or sulfonyl-activated scaffolds.

Part 1: Mechanistic Insight & Causality

The Reactivity Paradox

Standard

-

The Problem: Indole is electron-rich. The nitrogen lone pair donates density into the

-system, raising the LUMO energy and repelling nucleophiles. The C4 position, while close to the bridgehead, is deactivated relative to a simple fluorobenzene. -

The Solution (The "Activation Switch"): To force

, we must invert the electronic bias of the indole ring.-

Method A (Chemical): Install strong Electron-Withdrawing Groups (EWGs) like

(N1) or -

Method B (Photochemical): Oxidize the indole to a radical cation (

). This transient species is highly electrophilic, lowering the activation energy for nucleophilic attack.

-

Visualization: The Activation Workflow

Figure 1: Logic flow for overcoming indole deactivation. Direct attack is futile; activation via EWG installation or Single Electron Transfer (SET) is mandatory.

Part 2: Critical Parameters & Reagents

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DMSO or NMP (Anhydrous) | High dielectric constant stabilizes the polar transition state (Meisenheimer complex). |

| Base | Scavenges HF. For unactivated indoles, stronger bases are required to deprotonate the nucleophile fully. | |

| Nucleophile | Primary/Secondary Amines, Alkoxides | Steric bulk at the nucleophile hinders attack at the sterically congested C4 position (peri-interaction with C3-H). |

| Temperature | 120°C – 180°C (Thermal) | High energy barrier of C-F bond cleavage in electron-rich systems requires thermal forcing. |

| Catalyst | Acridinium Salts (Photoredox) | For Method B: Highly oxidizing excited state ( |

Part 3: Experimental Protocols

Protocol A: Photoredox-Catalyzed Cation-Radical

Best for: Unactivated or "Neutral" 4-Fluoroindoles (High Tech/Mild Conditions).

Principle: An acridinium photocatalyst absorbs blue light, enters a highly oxidizing excited state, and removes an electron from the indole. The resulting radical cation is susceptible to nucleophilic attack even without nitro-groups.

Materials:

-

Substrate: N-Boc-4-fluoroindole (1.0 equiv) (Note: N-protection prevents N-H quenching).

-

Nucleophile: Morpholine or Pyrazole (2.0 - 4.0 equiv).

-

Catalyst: Mes-Acr-Me+ ClO4- (5 mol%).

-

Solvent: Acetonitrile/DCM (1:1).

-

Light Source: 450 nm Blue LED (e.g., Kessil lamp).

Step-by-Step:

-

Setup: In a borosilicate vial equipped with a stir bar, add N-Boc-4-fluoroindole (0.2 mmol), Nucleophile (0.8 mmol), and Catalyst (0.01 mmol).

-

Deoxygenation: Seal the vial and sparge with Nitrogen for 10 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.

-

Irradiation: Place the vial 2–3 cm from the Blue LED. Stir vigorously at room temperature (fan cooling recommended to maintain <30°C).

-

Monitoring: Monitor by LC-MS every 2 hours. Reaction typically completes in 12–24 hours.

-

Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

, concentrate, and purify via flash chromatography.

Protocol B: Microwave-Assisted Classical

Best for: Electron-Deficient Scaffolds (e.g., 4-fluoro-5-nitroindole).

Principle: Thermal energy drives the reaction, but the ring must be activated by an EWG. We use N-tosylation to lower the electron density of the indole.

Materials:

-

Substrate: 1-Tosyl-4-fluoroindole (1.0 equiv).

-

Nucleophile: Primary amine (e.g., Benzylamine) (3.0 equiv).

-

Base: DIPEA (3.0 equiv) or

(2.0 equiv). -

Solvent: NMP (N-Methyl-2-pyrrolidone).

Step-by-Step:

-

Preparation: Dissolve 1-Tosyl-4-fluoroindole (0.5 mmol) in NMP (2 mL) in a microwave-compatible vial.

-

Addition: Add the amine and base.[4] Cap the vial under argon.

-

Reaction (Microwave):

-

Ramp: 2 min to target.

-

Hold: 180°C for 45 minutes.

-

Pressure Limit: 15 bar.

-

-

Deprotection (One-Pot Optional): To remove the tosyl group, add KOH (5 equiv) and MeOH (2 mL) to the reaction mixture and heat at 80°C for 1 hour.

-

Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc/Hexanes (to remove NMP).

Part 4: Troubleshooting & Quality Control

Common Failure Modes:

| Observation | Diagnosis | Corrective Action |

| No Reaction (Starting Material Recovered) | Insufficient Activation. | Switch from Thermal (Protocol B) to Photoredox (Protocol A). If using Protocol B, ensure N-Tosyl or C5-Nitro group is present. |

| De-fluorination (Hydrolysis) | Wet Solvent / Hydroxide attack. | Use anhydrous DMSO/NMP. Ensure base ( |

| Regio-scrambling | Benzyne Mechanism. | If using extremely strong base (e.g., NaNH2), you may be generating a benzyne intermediate, leading to C5 substitution. Stick to |

QC Checkpoint (NMR):

- NMR: Disappearance of the singlet at ~ -120 ppm (Ar-F).

- NMR: Look for the loss of the ddd coupling pattern characteristic of H-4 and the appearance of nucleophile signals.

References

-

Mechanism of

and Meisenheimer Complexes:- Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

-

[Link]

-

Photoredox Activation of Fluoroarenes

-

Reactivity of N-Sulfonyl Indoles

-

Base-Promoted

on Heterocycles:- Molecules (MDPI). "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles."

-

[Link]

Sources

- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmdguru.com [pharmdguru.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. arkat-usa.org [arkat-usa.org]

using 7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde in medicinal chemistry

Executive Summary

In the landscape of modern drug discovery, the indole scaffold remains a "privileged structure," serving as the core for countless kinase inhibitors, GPCR ligands, and antivirals.[1] However, the "low-hanging fruit" of simple indole derivatives has largely been harvested.[1]

7-Bromo-4-fluoro-1-methyl-1H-indole-3-carbaldehyde represents a Next-Generation Building Block designed to address specific failures in Lead Optimization:

-

C7-Bromine: Provides a sterically distinct "exit vector" for Suzuki/Buchwald couplings, allowing access to novel chemical space often neglected due to synthetic difficulty.[2][1]

-

C4-Fluorine: Strategically placed to block metabolic hydroxylation (CYP450) and modulate the pKa of C3-substituents via the ortho-fluorine effect.[2]

-

N1-Methylation: Increases lipophilicity and eliminates the need for N-protection during basic cross-coupling conditions.[2][1][3]

This guide details the chemoinformatic profile, strategic reactivity, and validated protocols for utilizing this scaffold in high-throughput library generation.[1]

Chemoinformatic & Physical Profile

| Property | Value (Predicted) | Medicinal Chemistry Implication |

| Molecular Formula | C₁₀H₇BrFNO | Core scaffold composition.[2][1] |

| Molecular Weight | 256.07 g/mol | Leaves ample room for functionalization while staying <500 Da (Lipinski).[2][1][3] |

| ClogP | ~2.8 - 3.1 | Moderate lipophilicity; N-methyl increases permeability.[2][1] |

| H-Bond Donors | 0 | N-methylation removes the donor, reducing non-specific binding.[2][1] |

| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor; Aldehyde is a metabolic liability if not converted.[2][1] |

| Rotatable Bonds | 1 (C-CHO) | Rigid core minimizes entropic penalty upon protein binding.[2][1] |

| Topological PSA | ~17 Ų | Excellent membrane permeability predicted.[2][1][3] |

Strategic Reactivity Map

The power of this scaffold lies in its Orthogonal Reactivity .[2][3] The three functional handles (Br, CHO, F) allow for sequential, selective functionalization without the need for protecting group manipulations.[1]

Figure 1: Orthogonal reactivity profile. The C7-Bromine allows for scaffold growth, the C3-Aldehyde serves as the functional warhead precursor, and the C4-Fluorine acts as a passive physicochemical modulator.

Application 1: The "Fluorine Effect" in Lead Optimization

Why 4-Fluoro? In non-fluorinated indoles, the C4, C5, and C6 positions are electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes (leading to hydroxylation and rapid clearance).[1]

-

Metabolic Stability: The C-F bond is metabolically inert.[2][3] Placing fluorine at C4 blocks a primary site of metabolism.[2][1][3]

-

pKa Modulation: If the C3-aldehyde is converted to an amine (e.g., a tryptamine analog), the ortho-fluorine (C4) exerts an electron-withdrawing inductive effect (-I).[2][1] This lowers the pKa of the neighboring amine, potentially improving oral bioavailability by increasing the fraction of uncharged species at intestinal pH (7.4).[3]

Validated Experimental Protocols

Protocol A: C7-Diversification via Suzuki-Miyaura Coupling

Objective: To attach an aryl or heteroaryl ring at the 7-position, extending the scaffold into a new binding pocket.

Mechanism: Palladium-catalyzed cross-coupling.[2][1][4][5][6] The N-methyl group is critical here as it prevents deprotonation of the indole nitrogen, which can otherwise poison the catalyst or require excess base.[3]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[2]

-

Catalyst: Pd(dppf)Cl₂[2][7]·DCM complex (0.05 equiv) — Chosen for robustness with heteroaryl chlorides/bromides.[2]

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).[2]

Step-by-Step Procedure:

-

Setup: In a microwave vial or Schlenk tube, combine the indole substrate, boronic acid, and base.

-

Degassing: Add the solvent mixture (Dioxane/Water).[2][1][3] Sparge with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (Critical to prevent homocoupling).[2][3]

-

Catalyst Addition: Add Pd(dppf)Cl₂[2][1][3]·DCM. Seal the vessel immediately.

-

Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The aldehyde handle usually makes the product UV-active and distinct from the starting material.[3]

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][1][3]

-

Purification: Flash chromatography. Note: The aldehyde group can be sensitive to highly basic silica; use neutral silica or a shorter column if degradation is observed.[3]

Protocol B: C3-Functionalization via Reductive Amination

Objective: To convert the aldehyde into a secondary or tertiary amine, mimicking the tryptamine pharmacophore found in serotonin (5-HT) ligands.[2]

Mechanism: Formation of an iminium ion followed by selective reduction.[2][1][3] Choice of Reductant: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₃CN (toxic) or NaBH₄ (too strong, reduces aldehydes directly).[2]

Reagents:

-

Substrate: Scaffold (or C7-coupled product) (1.0 equiv)

-

Reductant: NaBH(OAc)₃ (1.5 equiv)[2]

Step-by-Step Procedure:

-

Imine Formation: Dissolve the indole-aldehyde and the amine in DCE. Add Acetic Acid.[2][1][3] Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Add NaBH(OAc)₃ in one portion.

-

Reaction: Stir at RT for 2–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extraction: Extract with DCM (x3).

-

Purification: The product is a base.[2][1][3] Purify using amine-functionalized silica or standard silica with 1% Triethylamine in the eluent to prevent streaking.[2][3]

Library Generation Workflow

For medicinal chemistry campaigns, this scaffold is best utilized in a "Decorate-then-Derivatize" workflow.[2][1]

Figure 2: Recommended parallel synthesis workflow. Performing the Suzuki coupling first avoids potential interference from the amine nitrogen during the palladium cycle.[3]

Safety & Handling

-

Halogenated Indoles: Generally non-volatile but should be handled in a fume hood to avoid inhalation of dust.[2][1][3]

-

Aldehyde Reactivity: Store under inert gas (Nitrogen/Argon) at -20°C to prevent air oxidation to the carboxylic acid.[2][3]

-

Fluorine Safety: While the C-F bond is stable, incineration of fluorinated compounds requires specific waste protocols to avoid HF generation.[2][1][3]

References

-

BenchChem. "Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid." BenchChem Protocols. Link[2]

-

Dou, Q. et al. "4-Fluoroindole enhances the susceptibility of Pseudomonas aeruginosa to aminoglycoside antibiotics."[2][1][8] Microbiology Spectrum, 11(2), 2023.[2][1] Link[2]

-

Saetae, W. & Jaratjaroonphong, J. "Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde."[2][1] Burapha Science Journal, 2024.[2][1] Link

-

Perrone, M. et al. "Current and emerging applications of fluorine in medicinal chemistry."[2][1][3] Future Science, 2017.[2][1] Link

-

NROChemistry. "Suzuki Coupling: Mechanism & Examples." NRO Chemistry Guide, 2025.[2][1] Link

-

Ossila. "4-Fluoroindole: Properties and Applications in Bioimaging and drug discovery."[2][1][3] Ossila Product Notes. Link

Sources

- 1. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

Application Note: C-7 Functionalization of 1-Methylindole Derivatives via Cross-Coupling

This Application Note is designed for researchers and drug development professionals seeking robust protocols for the C-7 functionalization of 1-methylindole derivatives .

Executive Summary & Strategic Analysis

The indole scaffold is a "privileged structure" in medicinal chemistry, yet its functionalization is electronically biased toward C-3 (electrophilic aromatic substitution) and C-2 (lithiation/direct arylation). The C-7 position of 1-methylindole represents a significant synthetic challenge due to:

-

Electronic Deactivation: It is distal to the activating nitrogen lone pair.

-

Steric Hindrance: The N-methyl group creates a steric clash, discouraging coordination of metal catalysts that rely on N-direction.

-

Lack of Directing Groups: Unlike N-H indoles (which allow removable directing groups like N-Piv or N-P(O)tBu2), N-methylindoles lack a handle for chelation-assisted C-H activation.

Consequently, while direct C-H activation is an emerging field, the cross-coupling of 7-haloindoles remains the industry "Gold Standard" for reliability, scalability, and structure-activity relationship (SAR) generation. This guide details two primary workflows:

-

Protocol A (Robust): Suzuki-Miyaura Cross-Coupling of 7-Bromo-1-methylindole.

-

Protocol B (Advanced): Sterically-Controlled Iridium-Catalyzed C-H Borylation (for accessing the C-7 boronate).

The Regioselectivity Landscape

To successfully target C-7, one must navigate the inherent reactivity map of the 1-methylindole core.

Visualizing Reactivity (Graphviz Diagram)

Figure 1: Reactivity map of 1-methylindole. C-7 functionalization requires bypassing the inherent electronic preference for C-3 and C-2.

Protocol A: Suzuki-Miyaura Cross-Coupling of 7-Bromo-1-methylindole

This is the preferred method for generating libraries of C-7 substituted indoles. It relies on the commercial availability or synthesis of 7-bromo-1-methylindole.

Mechanistic Insight

The proximity of the N-methyl group to the C-7 bromine creates steric bulk (peri-interaction). Standard Pd(PPh3)4 catalysts often fail due to slow oxidative addition or reductive elimination.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or bidentate ligands (dppf ) that open up the coordination sphere and accelerate the catalytic cycle.

Experimental Protocol

Reagents:

-

Substrate: 7-Bromo-1-methylindole (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

-

Base: K3PO4 (3.0 equiv) or Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial with 7-bromo-1-methylindole (1.0 mmol, 210 mg), Aryl Boronic Acid (1.5 mmol), and Base (K3PO4, 3.0 mmol, 636 mg).

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.05 mmol, 41 mg).

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). The water is critical for the transmetallation step involving the boronate.

-

Reaction: Seal the vial and heat to 90°C for 12–16 hours.

-

Note: The reaction mixture will turn dark black/brown (active Pd species).

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient). C-7 arylated indoles often elute slightly later than the starting bromide.

Performance Data (Representative)[1]

| Coupling Partner (Boronic Acid) | Catalyst System | Yield (%) | Notes |

| Phenylboronic acid | Pd(dppf)Cl2 | 88% | Standard benchmark |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | 92% | Electron-rich partner works best |

| 2-Tolylboronic acid | Pd(OAc)2 / SPhos | 76% | SPhos required for ortho-hindrance |

| 3-Pyridylboronic acid | Pd(dppf)Cl2 | 65% | Heterocycles may coordinate Pd |

Protocol B: Iridium-Catalyzed C-H Borylation (Direct Functionalization)

When the 7-halo precursor is unavailable, Iridium-catalyzed C-H borylation is the most viable direct method.

Mechanistic Insight

Iridium complexes ligated by dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) are sensitive to steric environments.

-

The Challenge: In 1-methylindole, the C-2 position is sterically accessible and electronically activated, often leading to C-2 borylation.

-

The C-7 Strategy: If C-2 is blocked (e.g., 2-methyl-1-methylindole) or if the catalyst is directed by extreme steric crowding, borylation shifts to C-7.

-

Note: For unsubstituted 1-methylindole, this reaction produces a mixture of C-2 and C-7 isomers (approx 2:1 to 4:1 favoring C-2). Separation is required.

Experimental Protocol

Reagents:

-

Substrate: 1-Methylindole derivative (1.0 equiv)

-

Boron Source: B2pin2 (Bis(pinacolato)diboron) (0.6 equiv - atom economy) or HBpin.

-

Catalyst Precursor: [Ir(OMe)(COD)]2 (1.5 mol%)

-

Ligand: dtbpy (3 mol%)

-

Solvent: THF or MTBE (Anhydrous)

Step-by-Step Workflow:

-

Pre-Catalyst Formation: In a glovebox, mix [Ir(OMe)(COD)]2 (10 mg) and dtbpy (8 mg) in THF (1 mL). The solution should turn from yellow to deep brown/red (active species).

-

Reaction Assembly: Add the 1-methylindole substrate (1.0 mmol) and B2pin2 (0.6 mmol) to a pressure vial. Add the catalyst solution.

-

Heating: Seal and heat to 80°C for 16 hours.

-

Quench: Cool to RT. The reaction is air-sensitive until quenched. Open to air and dilute with DCM.

-

Isolation: Pass through a short plug of silica gel to remove the catalyst. Concentrate.

-

Isomer Separation: The C-7 borylated product (7-Bpin) is less polar than the C-2 isomer. Use careful column chromatography (100% Hexanes -> 5% EtOAc/Hexanes).

Workflow Visualization

Figure 2: Decision tree for Iridium-catalyzed C-H borylation. C-2 blocking is the key to high C-7 selectivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Oxidative addition failure due to sterics. | Switch to SPhos-Pd-G3 or XPhos . Increase temperature to 100°C. |

| Protodeboronation | Base-catalyzed hydrolysis of C-B bond. | Use anhydrous base (K3PO4) or reduce water ratio. Switch to CsF in dry solvent. |